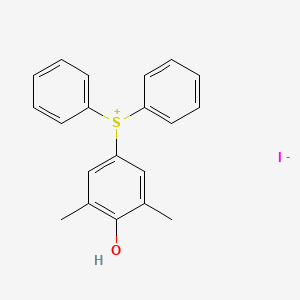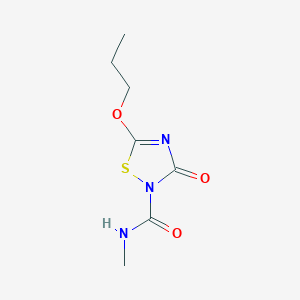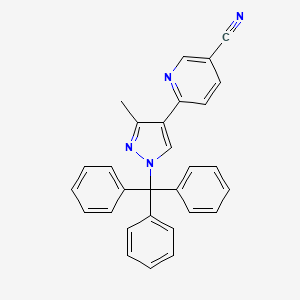![molecular formula C18H27N3O2 B8536663 tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8536663.png)
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
Vue d'ensemble
Description
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4Common synthetic routes may involve the use of N,N-dimethylformamide dimethyl acetal as a reagent . Industrial production methods would likely focus on optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and diazaspirodecane structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
These compounds share similar spiro structures but differ in the functional groups attached, which can lead to different chemical and biological properties. The unique combination of the pyridine ring and diazaspirodecane structure in this compound makes it particularly interesting for research and application.
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-8-18(14-21)6-10-20(11-7-18)15-5-4-9-19-13-15/h4-5,9,13H,6-8,10-12,14H2,1-3H3 |
Clé InChI |
QZVOWCKFWPIOND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine](/img/structure/B8536581.png)
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)


![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)

![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)


![Imidazole-1-carboxylic acid bicyclo[1.1.1]pent-1-ylamide](/img/structure/B8536648.png)




